2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide
Description
Properties
IUPAC Name |
2-(1,1-dioxo-3,3a,4,5,6,7-hexahydro-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c9-4-6-10-7-8-3-1-2-5-11(8)14(10,12)13/h8H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBJSDSEGMGHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CN(S2(=O)=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide (CAS Number: 2091676-99-0) is a compound of interest due to its potential biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties. The following sections will delve into the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₇N₃O₂S
- Molecular Weight : 189.30 g/mol
- CAS Number : 2091676-99-0
The structure of this compound includes a hexahydro-thiadiazole ring fused to a pyridine system, providing a unique scaffold for biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that derivatives of the thiadiazole moiety exhibit significant activity against various bacterial strains and fungi.
Case Studies
-
Antibacterial Activity :
- A study reported that certain thiadiazole derivatives showed higher antibacterial activity than standard antibiotics such as streptomycin and fluconazole. For example, compounds with a nitrophenyl group demonstrated an MIC (Minimum Inhibitory Concentration) of 32.6 μg/mL against Staphylococcus aureus, outperforming itraconazole (MIC = 47.5 μg/mL) .
- Antifungal Activity :
Cytotoxicity and Antiproliferative Effects
Thiadiazole derivatives have also shown promise in cancer research:
- Cytotoxicity Studies :
The biological activities of thiadiazole derivatives are often attributed to their ability to interact with cellular targets:
- Inhibition of Enzymatic Activity :
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by various structural modifications:
| Modification Type | Effect on Activity |
|---|---|
| Substituents on the thiadiazole ring | Enhanced antimicrobial and cytotoxic activity |
| Chain length variations | Altered solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s core structure places it within a broader class of 1,2,5-thiadiazole 1,1-dioxide derivatives. Comparisons with key analogs are summarized below:
Table 1: Structural and Molecular Comparison
Electronic and Magnetic Properties
- Electron-accepting capacity : The 1,1-dioxide group in the target compound enhances electron deficiency, similar to tdapO₂. However, its saturated structure limits π-conjugation, reducing electron delocalization compared to tdapO₂’s aromatic system. TdapO₂ forms stable radical anions (e.g., tdapO₂⁻) with unpaired electrons delocalized over the molecule, enabling applications in magnetic materials .
- Magnetic behavior : TdapO₂ radical anion salts exhibit tunable magnetic coupling (antiferromagnetic to ferromagnetic, J = −320 K to +24 K) depending on π-overlap motifs . In contrast, the target compound’s saturated structure likely precludes radical anion stability, limiting its utility in magnetism.
Coordination Chemistry and Intermolecular Interactions
- TdapO₂ complexes : Form multidimensional networks via S···S and S···N interactions. Fe(II) complexes exhibit spin-crossover transitions with transition temperatures varying by 150 K due to subtle structural differences .
- Target compound: The aminoethyl group may act as a coordination site, but its saturated framework reduces rigidity and π-backbonding capacity compared to tdapO₂. No evidence of coordination chemistry is reported.
Stability and Reactivity
- Radical stability : TdapO₂ radical anions are stable under ambient conditions, whereas the target compound’s saturated structure may limit redox activity .
- Hydrolytic stability : The 1,1-dioxide group in all analogs confers resistance to hydrolysis, but steric effects from substituents (e.g., benzyl groups) may further modulate reactivity .
Preparation Methods
Formation of the Hexahydro-thiadiazolo[2,3-a]pyridine Core
- The bicyclic thiadiazolo-pyridine ring is constructed by cyclization of appropriate aminoalkyl precursors with sulfur-containing reagents such as thionyl chloride or sulfur dioxide derivatives.
- For example, the preparation of related thiadiazolidine 1,1-dioxide intermediates involves reaction of sulfanyl-ethyl amine derivatives with cyclic ketones or aldehydes under controlled conditions (e.g., room temperature stirring in methanol with base such as NaOH) to form the heterocyclic ring system.
- The cyclization often requires mild heating or reflux to complete ring closure and ensure formation of the hexahydro structure.
Introduction of the 2-(2-aminoethyl) Side Chain
- The aminoethyl substituent is introduced via nucleophilic substitution on a suitable leaving group precursor or by reductive amination of aldehyde intermediates with ethylenediamine or related amines.
- In some protocols, protected aminoethyl groups (e.g., tert-butyl carbamates) are used initially and later deprotected to yield the free amine.
- The reaction conditions typically involve stirring at room temperature or mild heating in solvents like methanol or ethyl acetate, followed by extraction and purification.
Oxidation to the 1,1-Dioxide Form
- The oxidation of the sulfur atoms in the thiadiazole ring to the dioxide state is achieved using oxidizing agents such as hydrogen peroxide or peracids.
- This step is crucial for obtaining the sulfone functionality characteristic of the final compound.
- The oxidation is generally performed under controlled temperature (e.g., 0–25 °C) to avoid over-oxidation or decomposition.
Representative Experimental Conditions and Yields
Research Findings and Optimization
- The choice of solvent and temperature critically affects the yield and purity of the bicyclic thiadiazolo-pyridine intermediate. Methanol with mild base at room temperature is preferred for smooth cyclization without side reactions.
- Protecting groups on the aminoethyl substituent improve selectivity and facilitate purification, especially when multiple amines are present.
- Oxidation to the dioxide is best controlled by slow addition of oxidant at low temperatures to prevent ring degradation and maximize sulfone formation.
- Analytical characterization (e.g., ^1H NMR, ^13C NMR, IR spectroscopy) confirms the structural integrity of the bicyclic system and the presence of the sulfone group.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Conditions | Outcome/Notes |
|---|---|---|---|
| Cyclization | Aminoalkyl precursors, sulfur reagents | MeOH, NaOH, 20 °C, 16 h | Formation of hexahydro thiadiazole |
| Aminoethyl side chain addition | Protected aminoethyl amines, alkyl halides | MeOH or EtOAc, 20–40 °C, 1–4 h | Introduction of 2-(2-aminoethyl) group |
| Oxidation | H2O2, peracids | CH2Cl2 or MeOH, 0–25 °C, 2–6 h | Conversion to 1,1-dioxide sulfone |
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR are used to verify the aminoethyl group’s integration and the thiadiazolo ring’s electronic environment. For example, deshielded protons adjacent to the sulfone group (1,1-dioxide) appear as distinct signals .
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the bicyclic framework and confirms stereochemistry. CCDC database references (e.g., 997100, 819976) provide structural benchmarks for validation .
What methodologies analyze the electronic properties and radical anion stability of thiadiazolo[2,3-a]pyridine 1,1-dioxide derivatives?
Q. Advanced
- Electrochemical studies : Cyclic voltammetry (CV) measures reduction potentials to assess electron-accepting capacity. For instance, [1,2,5]thiadiazolo[3,4-f]phenanthroline derivatives exhibit stable radical anions with delocalized unpaired electrons .
- EPR spectroscopy : Detects paramagnetic species in solution, confirming radical anion stability. Spin density maps derived from EPR data correlate with computational models (e.g., DFT) .
- Magnetic susceptibility : SQUID magnetometry quantifies exchange interactions (e.g., antiferromagnetic vs. ferromagnetic coupling) in radical anion salts .
How do substituent variations influence magnetic and spin-crossover properties in transition metal complexes of this compound?
Q. Advanced
- Ligand design : Electron-withdrawing groups (e.g., -SO) enhance ligand field strength, favoring low-spin states in Fe(II) complexes. For example, [Fe(tdap)(NCS)] exhibits spin-crossover transitions sensitive to intermolecular S•••S interactions .
- Crystal packing analysis : SCXRD reveals how substituents (e.g., bromine) alter π-π stacking and intermolecular interactions, modulating magnetic hysteresis .
- Thermal studies : Differential scanning calorimetry (DSC) tracks spin-state transitions, with transition temperatures varying by >150 K due to substituent-induced lattice strain .
What are key considerations in designing multi-step reactions to incorporate aminoethyl groups into thiadiazolo[2,3-a]pyridine frameworks?
Q. Basic
- Protection-deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during cyclization steps, preventing undesired side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while ethanol facilitates precipitation of intermediates for purification .
- Catalyst optimization : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl) improve yields in reductive amination or coupling reactions .
What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
Q. Advanced
- Hybrid DFT-MD simulations : Combine density functional theory (DFT) with molecular dynamics (MD) to model solvent effects and transition states, reconciling discrepancies in reaction pathways .
- Spectroscopic benchmarking : Compare experimental IR/Raman spectra with computational vibrational modes to validate electronic structure models .
- Crystallographic validation : Overlay SCXRD-derived structures with DFT-optimized geometries to identify steric or electronic factors overlooked in simulations .
How are solvent-free and microwave-assisted synthesis techniques applied to thiadiazolo[2,3-a]pyridine derivatives?
Q. Advanced
- Microwave irradiation : Accelerates ring-closure reactions (e.g., forming fused quinoxaline derivatives) with >90% yield reduction in reaction time from hours to minutes .
- Solvent-free conditions : Minimize purification steps for thermally stable intermediates. For example, grinding reactants with KCO promotes solid-state cyclization .
What role do thiadiazolo[2,3-a]pyridine derivatives play in phototheranostic applications?
Q. Advanced
- Dual-acceptor engineering : Derivatives like selenium-substituted thiadiazolo pyridines enhance photon absorption and photothermal conversion efficiency (PCE) via spin-orbit coupling .
- ROS generation : Electron-deficient thiadiazolo rings promote singlet oxygen (O) production under near-infrared (NIR) irradiation, validated by SOSG assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
